molecular formula C13H8Br2N2O4 B14534945 3-Bromo-N-(2-bromo-4-nitrophenyl)-4-hydroxybenzamide CAS No. 62639-35-4

3-Bromo-N-(2-bromo-4-nitrophenyl)-4-hydroxybenzamide

Cat. No.: B14534945
CAS No.: 62639-35-4
M. Wt: 416.02 g/mol
InChI Key: LEOQUQYXJAQURG-UHFFFAOYSA-N
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Description

3-Bromo-N-(2-bromo-4-nitrophenyl)-4-hydroxybenzamide is an organic compound that belongs to the class of brominated aromatic amides This compound is characterized by the presence of bromine atoms, a nitro group, and a hydroxyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-(2-bromo-4-nitrophenyl)-4-hydroxybenzamide typically involves multi-step organic reactions. One common method includes the bromination of 4-hydroxybenzamide followed by nitration and further bromination to introduce the bromine and nitro groups at specific positions on the aromatic ring. The reaction conditions often involve the use of bromine or bromine-containing reagents, nitric acid, and suitable solvents under controlled temperatures and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(2-bromo-4-nitrophenyl)-4-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas or chemical reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-Bromo-N-(2-bromo-4-nitrophenyl)-4-hydroxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-N-(2-bromo-4-nitrophenyl)-4-hydroxybenzamide involves its interaction with specific molecular targets. The presence of bromine and nitro groups allows it to participate in various biochemical pathways, potentially inhibiting or modulating the activity of enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-N-(2-bromo-4-nitrophenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide: Another brominated aromatic amide with a pyrazole moiety.

    Ethanone, 2-bromo-1-(4-methoxyphenyl): A brominated aromatic ketone with a methoxy group.

Uniqueness

3-Bromo-N-(2-bromo-4-nitrophenyl)-4-hydroxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its hydroxyl group, in particular, allows for additional hydrogen bonding and interactions that may enhance its efficacy in various applications .

Properties

CAS No.

62639-35-4

Molecular Formula

C13H8Br2N2O4

Molecular Weight

416.02 g/mol

IUPAC Name

3-bromo-N-(2-bromo-4-nitrophenyl)-4-hydroxybenzamide

InChI

InChI=1S/C13H8Br2N2O4/c14-9-6-8(17(20)21)2-3-11(9)16-13(19)7-1-4-12(18)10(15)5-7/h1-6,18H,(H,16,19)

InChI Key

LEOQUQYXJAQURG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br)Br)O

Origin of Product

United States

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